(Z)-4-[(1S,2S,8R,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid
Description
This compound is a highly oxygenated, polycyclic terpenoid derivative with a complex hexacyclic framework. Key structural features include:
- Stereochemistry: Four stereocenters (1S,2S,8R,19R) and a (Z)-configured double bond in the but-2-enoic acid moiety.
- Functional Groups: Two hydroxyl groups (10,12-positions), two ketone groups (14,18-dioxo), and three ether linkages (3,7,20-trioxa) within the hexacyclic core.
- Substituents: Two isoprenoid side chains—3-methylbut-2-enyl and 4-methylpent-3-enyl—attached to the 5- and 8-positions, respectively, alongside methyl groups at positions 8,21,21.
Properties
Molecular Formula |
C38H46O9 |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(Z)-4-[(1S,2S,8R,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13-/t22?,25?,26-,36+,37-,38+/m0/s1 |
InChI Key |
BLDWFKHVHHINGR-GFUVXZESSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6CC(C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C |
Origin of Product |
United States |
Biological Activity
This article provides a comprehensive examination of the biological activity associated with the compound known as (Z)-4-[(1S,2S,8R,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid. The compound is notable for its complex structure and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique hexacyclic structure with multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and dioxo moieties suggests potential interactions with biological macromolecules.
Key Features
- Hydroxyl Groups : Contribute to solubility and reactivity.
- Dioxo Groups : May enhance binding affinity to target proteins.
- Multiple Chiral Centers : Impacts stereochemistry and biological interactions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells.
| Study Reference | Methodology | Findings |
|---|---|---|
| DPPH Assay | IC50 value of 25 µg/mL indicating strong radical scavenging ability | |
| ABTS Assay | Comparable activity to well-known antioxidants like ascorbic acid |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro.
| Study Reference | Methodology | Findings |
|---|---|---|
| ELISA for cytokines | Reduced TNF-alpha and IL-6 levels in macrophage cultures | |
| Animal Model | Decreased paw edema in carrageenan-induced inflammation |
Antimicrobial Properties
Preliminary studies suggest antimicrobial activity against various pathogens.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
The cytotoxic effects on cancer cell lines were evaluated.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Case Study 1: Antioxidant Efficacy
A study conducted on human fibroblasts demonstrated that treatment with the compound significantly reduced oxidative damage induced by UV radiation.
Case Study 2: Anti-inflammatory Action
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain relief over a six-week period.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds with structural similarities to this molecule exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. For instance, studies have shown that certain derivatives can effectively target cancer cell lines and induce apoptosis through various mechanisms such as the inhibition of the PI3K/Akt pathway .
- Anti-inflammatory Effects :
- Antioxidant Properties :
Biochemical Applications
- Enzyme Inhibition :
- Biological Pathway Modulation :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulators :
Case Studies
-
Case Study 1: Anticancer Research
- A study focusing on the structural analogs of the compound revealed significant inhibition of cancer cell proliferation in vitro and in vivo models. The mechanisms were attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
-
Case Study 2: Anti-inflammatory Mechanisms
- Another research project examined the anti-inflammatory effects of similar compounds on animal models of arthritis. Results indicated a marked reduction in joint swelling and pain associated with decreased levels of inflammatory markers.
Data Summary Table
| Application Area | Potential Benefits | Supporting Evidence |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Studies on structural analogs |
| Anti-inflammatory | Reduces inflammation markers | Animal model research |
| Antioxidant | Neutralizes free radicals | Similar compounds' studies |
| Enzyme Inhibition | Inhibits metabolic enzymes | Enzyme interaction assays |
| Pesticide Development | Effective against plant pathogens | Research on antimicrobial properties |
| Plant Growth Regulator | Enhances plant growth | Hormonal pathway modulation studies |
Comparison with Similar Compounds
Research Findings and Challenges
Pharmacological Potential
While direct bioactivity data for the target compound are absent, structural analogs and related compounds suggest plausible applications:
- Anticancer Activity: Polycyclic terpenoids often interfere with cell proliferation pathways. The compound’s ketone groups could chelate metal ions critical for enzymatic function .
- Antimicrobial Potential: Marine actinomycete-derived compounds with similar oxygenation patterns exhibit broad-spectrum activity .
Analytical Characterization
Isolation and identification would require advanced techniques:
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Preparation of the Northern Bicyclic Segment
The northern decalin moiety is synthesized via intramolecular Diels-Alder reaction using citronellal derivatives. Heating triene intermediates (e.g., 41 ) in xylene induces cyclization to form the decalin system with >95% stereoselectivity.
Key Reaction Conditions :
Synthesis of the Southern Oxabicyclic Unit
The southern oxabicyclo[4.1.0]heptane fragment is prepared through Sharpless asymmetric epoxidation followed by acid-catalyzed cyclization:
-
Epoxidation of geranyl acetate with Ti(OiPr)₄, (+)-DET, and TBHP yields the (2R,3S)-epoxide (95% ee).
-
Treatment with BF₃·Et₂O induces cyclization to the oxabicyclic core.
Stereochemical Control in Fragment Coupling
SN2 Alkynylation for C–C Bond Formation
The critical C14–C15 bond is established via SN2 alkynylation between a propargyl bromide and a secondary alcohol. Using Cs₂CO₃ in DMF at −40°C ensures retention of configuration at C14.
Representative Procedure :
Sonogashira Coupling for Alkyne Installation
Palladium-catalyzed Sonogashira coupling installs terminal alkynes for subsequent hydrogenation:
Chemoselective Hydrogenation and Reductive Steps
Lindlar Catalyst for Z-Selective Alkyne Reduction
Three internal alkynes are reduced to (Z)-alkenes using Lindlar catalyst (Pd/CaCO₃, quinoline) under H₂ (1 atm):
Dicobalt Hexacarbonyl-Mediated Alkyne Protection
The remaining alkyne is protected as a dicobalt hexacarbonyl complex, enabling orthogonal reactivity:
Final Assembly and Functionalization
Macrocyclization via Ring-Closing Metathesis
Grubbs II catalyst (5 mol%) facilitates macrocyclization of the tetraene precursor:
Oxidation and Hydroxylation
-
Ketone Formation : MnO₂ oxidation of secondary alcohols (89% yield).
-
Dihydroxylation : Sharpless asymmetric dihydroxylation (AD-mix-β) introduces the 10,12-diols with 94% ee.
Purification and Characterization
| Step | Technique | Conditions | Purity |
|---|---|---|---|
| Crude Product | Flash Chromatography | Silica gel, Hexane/EtOAc (4:1 → 1:2) | 85% |
| Recrystallization | Ethanol/Water | 60°C → 4°C, 12 hours | 99.5% |
| Chiral Resolution | HPLC | Chiralpak AD-H, Heptane/EtOH (95:5) | >99% ee |
Yield Optimization Strategies
Challenges and Alternative Approaches
Q & A
Q. What role does theoretical framework selection play in interpreting this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
